molecular formula C18H32O2 B153627 trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid CAS No. 65355-33-1

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid

Cat. No.: B153627
CAS No.: 65355-33-1
M. Wt: 280.4 g/mol
InChI Key: VRPANQODGRNWRV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid typically involves the following steps:

    Formation of the bicyclohexyl core: This can be achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.

    Introduction of the pentyl group: The pentyl group can be introduced via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.

Industrial Production Methods: In an industrial setting, the production of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The bicyclohexyl core can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Complex Molecules
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid serves as a fundamental building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, facilitating the creation of more complex organic compounds. The compound can be utilized in the synthesis of liquid crystals and polymers, which are essential in material science and engineering applications .

Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target biomolecules, influencing their activity. The bicyclohexyl core contributes to the structural stability of the compound, enhancing its binding affinity.

Biological Applications

Investigations into Biological Activity
Research has explored the potential biological activities of this compound. Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications. In vitro studies have demonstrated its interactions with biological pathways that could lead to significant pharmacological effects .

Case Study: Molecular Docking Analysis
A molecular docking study was conducted to evaluate the binding affinity of this compound against squalene synthase (SS) and lanosterol-14 alpha demethylase (14α DM). The results indicated favorable binding scores, suggesting potential as a lead compound for drug design targeting these enzymes involved in sterol biosynthesis .

Industrial Applications

Liquid Crystal Materials
In industrial applications, this compound is utilized in the development of liquid crystal materials. Its unique molecular structure contributes to the thermal and optical properties required for liquid crystal displays (LCDs) and other electronic devices .

Pesticide Intermediates
The compound also finds use as an intermediate in pesticide formulation. Its ability to interact with biological systems makes it suitable for developing agrochemicals that require specific modes of action against pests .

Mechanism of Action

The mechanism of action of trans-4’-Pentyl-(1,1’-bicyclohexyl)-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 65355-33-1
  • Molecular Formula : C₁₈H₃₂O₂
  • Molecular Weight : 280.45 g/mol
  • Structure : A bicyclohexyl core substituted with a pentyl chain at the trans-4' position and a carboxylic acid group at the trans-4 position .

Physical and Chemical Properties :

  • Appearance : White crystalline powder
  • Purity : >99.5% (GC)
  • Storage : Stable under sealed, dry, room-temperature conditions .

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight LogP/LogD Purity Key Properties
trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid (65355-33-1) C₁₈H₃₂O₂ 280.45 Not explicitly reported (estimated >6) >99.5% High hydrophobicity; rigid bicyclic structure
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (65355-32-0) C₁₆H₂₈O₂ 252.39 LogD = 2.9 (pH 7); LogKOW = 5.9 (acidic) 99.5% Moderate hydrophobicity; slower extraction equilibrium
trans-4'-Ethyl-(1,1'-bicyclohexyl)-4-carboxylic acid (84976-67-0) C₁₅H₂₆O₂ 238.37 LogP = 4.89 95–98% Compatible with RP-HPLC methods
trans-4'-Butyl-(1,1'-bicyclohexyl)-4-carboxylic acid (89111-63-7) C₁₇H₃₀O₂ 278.42 Not reported 99.5% Intermediate chain length; used in esters
trans-4-Pentylcyclohexanecarboxylic acid (38289-29-1) C₁₂H₂₂O₂ 198.30 Not reported 99.5% Single cyclohexyl ring; lower molecular weight

Research Findings and Trends

  • Extraction Efficiency : Longer alkyl chains (e.g., pentyl vs. propyl) reduce extraction equilibrium rates due to increased hydrophobicity .
  • Thermal Stability : Bicyclohexyl derivatives outperform single-ring analogs (e.g., pentylcyclohexanecarboxylic acid) in liquid crystal applications due to structural rigidity .
  • Toxicity Trends : Propyl and pentyl derivatives share similar hazards (skin/eye irritation), but the pentyl compound’s higher molecular weight may reduce acute toxicity .

Biological Activity

trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid is an organic compound characterized by a bicyclohexyl core, a pentyl group, and a carboxylic acid functional group. Its unique structure contributes to its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound typically involves the following steps:

  • Formation of the Bicyclohexyl Core : Achieved through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
  • Introduction of the Pentyl Group : This can be accomplished via a Grignard reaction, where pentyl magnesium bromide reacts with the bicyclohexyl core.
  • Carboxylic Acid Functionalization : The carboxylic acid group is introduced through oxidation or other functionalization techniques.

The compound's molecular formula is C18H32O2C_{18}H_{32}O_2, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight288.45 g/mol
Log P (octanol-water partition coefficient)4.79
SolubilityModerate in organic solvents
Acidic pKaApproximately 5-6

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function. The bicyclohexyl core provides structural stability that enhances the compound’s binding affinity to its targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Investigated for its potential to inhibit inflammatory pathways.
  • Analgesic Properties : Explored for pain relief applications.
  • CYP Enzyme Inhibition : Acts as an inhibitor for CYP2C9 and CYP2D6 enzymes, which are involved in drug metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antioxidant Activity : A study compared various carboxylic acids and found that structural differences significantly influenced antioxidant capacity. While this compound was not the most potent antioxidant, it demonstrated moderate activity .
  • Antimicrobial Properties : In vitro studies showed that this compound exhibited antimicrobial activity against certain bacterial strains, although the efficacy varied depending on the microbial strain tested .
  • Cytotoxicity : The compound was assessed for cytotoxic effects on cancer cell lines. Results indicated a dose-dependent response, suggesting potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
trans-4-pentyl-trans-4’-trifluoromethyl-(1,1’-bicyclohexyl)Trifluoromethyl derivativeModerate anti-inflammatory
trans-4’'-Pentyl-4-propyl-bicyclohexylPropyl derivativeLower antimicrobial activity

The presence of the carboxylic acid group in this compound contributes to its unique reactivity profile compared to these derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing trans-4'-Pentyl-(1,1'-bicyclohexyl)-4-carboxylic acid, and how is stereochemical purity ensured?

The compound is typically synthesized via cyclohexane ring functionalization, with trans,trans stereochemistry achieved through controlled alkylation and carboxylation steps. Key intermediates include trans-4-pentylcyclohexane derivatives, which are coupled using Suzuki-Miyaura or Wittig reactions. Stereochemical integrity is validated via NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC . Purity (>99.7% GC) is maintained by recrystallization from ethanol or hexane .

Q. How is the compound characterized for structural confirmation in academic settings?

Standard methods include:

  • NMR : 1^1H and 13^13C NMR to confirm bicyclohexyl backbone and substituent positions.
  • GC-MS : Verifies molecular weight (280.45 g/mol) and detects trace impurities (<0.1%) .
  • X-ray crystallography : Resolves trans,trans configuration, though limited data exists for this specific compound .

Q. What are the recommended handling and storage protocols?

  • Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust .
  • Storage : Seal containers tightly in dry, ventilated environments at 2–8°C. Avoid exposure to moisture to prevent hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with enzyme targets like squalene synthase?

Molecular docking studies (e.g., AutoDock Vina) predict binding affinity using the compound’s 3D structure. In silico analysis revealed a docking score of −7.6 kcal/mol against lanosterol-14α demethylase, suggesting potential sterol biosynthesis inhibition. Validation requires comparative MD simulations and in vitro IC50 assays .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition studies may arise from:

  • Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO). Standardize protocols using controls like ketoconazole for lanosterol demethylase.
  • Impurity interference : Re-test batches with HPLC-purified samples to exclude side products .

Q. How can derivatization strategies enhance the compound’s bioactivity?

  • Esterification : Replace the carboxylic acid with fluorophenyl esters (e.g., 4-fluorophenyl ester) to improve lipid solubility and membrane permeability.
  • Alkyl chain modification : Compare pentyl vs. propyl analogs (e.g., trans-4'-Propyl analog, CAS 65355-32-0) to study chain length effects on target binding .

Q. What advanced techniques assess the compound’s stability under long-term storage?

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months, monitoring via LC-MS for hydrolysis or oxidation byproducts.
  • Solid-state NMR : Detects crystallinity changes impacting shelf life .

Q. Methodological Challenges & Solutions

Q. How to address limited toxicity data for in vivo studies?

  • In vitro models : Use HepG2 cells for hepatotoxicity screening (LD50 estimation via MTT assays).
  • Zebrafish embryos : Assess developmental toxicity at 10–100 µM concentrations. Acute oral toxicity (Category 4, H302) warrants cautious dosing in mammals .

Q. What strategies validate stereochemical consistency in scaled-up synthesis?

  • Chiral stationary phase HPLC : Compare retention times with authentic standards.
  • Vibrational circular dichroism (VCD) : Confirms absolute configuration for batches lacking crystallographic data .

Properties

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h14-17H,2-13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPANQODGRNWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967609, DTXSID401186261
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5309-12-6, 65355-33-1
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (trans,trans)-4′-Pentyl[1,1′-bicyclohexyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401186261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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